molecular formula C13H12ClNO2 B7934833 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Cat. No. B7934833
M. Wt: 249.69 g/mol
InChI Key: LCIILCYVOOFLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrroline via Hydroimination Cyclization

    A study by Usami et al. (2018) explored the use of O-(4-methoxybenzyl) oxime ether for synthesizing pyrroline through iminyl radical intramolecular hydroimination, facilitated by visible-light irradiation (Usami, Yamaguchi, Tada, & Itoh, 2018).

  • Reactivity of Chloropyridines in Nucleophilic Substitution

    Coppens et al. (2010) investigated the reactivity of 2- and 4-chloro derivatives of pyridine with piperidine, indicating an enhanced built-in solvation in the case of 2-chloropyridine-N oxide (Coppens, Declerck, Gillet, & Nasielski, 2010).

  • Supramolecular Architectures in Pyridine-Based Hydrazone Derivatives

    Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives, including those with a chloropyridine structure, and analyzed their properties using X-ray crystallography and density functional theory (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).

  • Benzylic Hydroxylation Catalyzed by Chloroperoxidase

    Miller et al. (1995) demonstrated the oxidation of p-methylanisole to 4-methoxybenzyl alcohol by chloroperoxidase, showing the enzyme's substrate specificity (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

  • Kinetic Resolution of Glycerol Analogues

    Aoyagi et al. (2021) conducted a study on the lipase TL®-mediated kinetic resolution of glycerol analogues, including those with 4-methoxybenzyl groups, for efficient convergent synthesis of enantiomeric glycerol units (Aoyagi, Nomura, Horiba, Shikano, Omura, Omiya, Fukuzawa, Yano, Williams, Takeya, & Hitotsuyanagi, 2021).

  • Optically Active Derivatives for Asymmetric Catalysis

    Busto et al. (2006) explored the bioreduction of ketones to obtain optically active alcohols, including 4-chloro-2-(1-hydroxybenzyl)pyridine, and their application in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIILCYVOOFLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-hydroxypyridine (50 g, 0.386 mol) and potassium carbonate (80 g, 0.579 mol) in N,N-dimethylformamide (300 mL) was added p-methoxybenzyl chloride (66.5 g, 0.425 mol), and the mixture was stirred at 80° C. for 4 hr. Ethyl acetate and water were added to the reaction mixture, and the mixture was extracted 3 times with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with methanol to give the title compound (61.3 g, 64%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Citations

For This Compound
1
Citations
S Matsumoto, N Miyamoto, T Hirayama, H Oki… - Bioorganic & medicinal …, 2013 - Elsevier
To identify compounds with potent antitumor efficacy for various human cancers, we aimed to synthesize compounds that could inhibit c-mesenchymal epithelial transition factor (c-Met) …
Number of citations: 67 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.